molecular formula C16H16N4OS B2380781 N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide CAS No. 2309345-01-3

N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide

Cat. No.: B2380781
CAS No.: 2309345-01-3
M. Wt: 312.39
InChI Key: XARLBLDJGZDABB-UHFFFAOYSA-N
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Description

N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide is a useful research compound. Its molecular formula is C16H16N4OS and its molecular weight is 312.39. The purity is usually 95%.
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Properties

IUPAC Name

N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-20-13(9-15(19-20)12-4-6-17-7-5-12)11-18-16(21)10-14-3-2-8-22-14/h2-9H,10-11H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARLBLDJGZDABB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyrazole ring: Contributes to the compound's biological activity.
  • Pyridine moiety: Enhances interaction with biological targets.
  • Thiophene group: May influence the compound's lipophilicity and overall pharmacokinetic properties.

Molecular Formula: C12_{12}H12_{12}N4_{4}OS

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

  • Antitumor Activity:
    • Pyrazole derivatives have shown promising results against various cancer cell lines. For instance, studies have demonstrated their ability to inhibit key enzymes involved in tumor growth, such as BRAF(V600E) and EGFR .
    • In vitro studies revealed that certain derivatives can induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with conventional chemotherapy agents like doxorubicin .
  • Antimicrobial Activity:
    • The compound has been evaluated for its antimicrobial properties against pathogenic bacteria and fungi. Some derivatives displayed significant inhibitory effects against strains like Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM .
    • A study highlighted the effectiveness of pyrazole carboxamides in exhibiting antifungal activity, suggesting a potential application in treating fungal infections .
  • Anti-inflammatory Effects:
    • Pyrazole derivatives have also been investigated for their anti-inflammatory properties, showing potential in reducing inflammation markers in various experimental models .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Structural Feature Effect on Activity
Pyrazole RingEssential for antitumor and antimicrobial activities
Pyridine SubstitutionEnhances binding affinity to target enzymes
Thiophene GroupInfluences lipophilicity and bioavailability

Case Studies

  • Antitumor Efficacy:
    • A study conducted on various pyrazole derivatives indicated that modifications to the pyrazole ring significantly affected cytotoxicity against cancer cells. The most potent compounds were further tested in combination therapies, revealing enhanced efficacy compared to single-agent treatments .
  • Antimicrobial Screening:
    • A series of synthesized pyrazoles were screened for antimicrobial activity, with several compounds demonstrating effective inhibition against E. coli and Staphylococcus aureus. The results suggest that structural modifications could lead to more potent antimicrobial agents .

Q & A

Q. What are the common synthetic routes for N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide?

The compound is typically synthesized via multi-step procedures involving:

  • Coupling reactions : Thiol-containing intermediates (e.g., pyridazine or triazole derivatives) are reacted with halogenated acetamides under basic conditions (e.g., NaOH/K₂CO₃) in refluxing solvents like acetone or ethanol .
  • Functional group protection : Protecting groups (e.g., acetyl or tert-butyl) may be used to stabilize reactive moieties during synthesis .
  • Purification : Column chromatography or recrystallization from ethanol is employed to isolate the final product .

Q. How is the structural characterization of this compound performed?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks, particularly for pyrazole, thiophene, and acetamide groups .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding) in solid-state structures .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What in vitro assays are used to evaluate its biological activity?

Initial screening often involves:

  • Enzyme inhibition assays : Testing against targets like kinases or acetylcholinesterase using fluorometric/colorimetric readouts .
  • Cytotoxicity studies : Cell viability assays (e.g., MTT) in cancer or microbial cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while ethanol improves solubility of intermediates .
  • Catalysts : Bases like NaH or K₂CO₃ accelerate thioether bond formation .
  • Temperature control : Reflux (~80°C) balances reaction kinetics and side-product formation .

Q. How can contradictions in reported biological activity data be resolved?

Strategies involve:

  • Comparative structural analogs : Assess activity variations caused by substituents (e.g., fluorophenyl vs. nitrophenyl groups) .
  • Assay standardization : Control variables like cell line selection, incubation time, and buffer pH to reduce variability .
  • Orthogonal assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What computational methods predict its interaction with biological targets?

Advanced approaches include:

  • Molecular docking : Models binding poses with proteins (e.g., kinase ATP-binding pockets) using software like AutoDock .
  • MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .
  • QSAR modeling : Correlates substituent electronic properties (e.g., Hammett constants) with activity trends .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Methodological steps:

  • Core modification : Introduce substituents (e.g., methyl, trifluoromethyl) to pyrazole or thiophene rings to probe steric/electronic effects .
  • Bioisosteric replacement : Swap thiophene with furan or pyridine to evaluate ring aromaticity impacts .
  • Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using crystallographic data .

Q. What are the challenges in developing analytical methods for stability studies?

Key considerations:

  • Degradation pathways : Monitor pH-dependent hydrolysis of acetamide or thioether bonds via HPLC .
  • Forced degradation : Expose to heat/light to identify degradation products .
  • Stability-indicating assays : Use UPLC-MS to distinguish parent compound from impurities .

Notes

  • Avoid commercial sources (e.g., ) per reliability guidelines.
  • All methodologies are derived from peer-reviewed studies and validated experimental protocols.

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